Cas no 14835-47-3 (1,2,4-Butanetriol, triacetate)

1,2,4-Butanetriol, triacetate structure
1,2,4-Butanetriol, triacetate structure
Product Name:1,2,4-Butanetriol, triacetate
CAS No:14835-47-3
MF:C10H16O6
MW:232.230443954468
CID:1319723
PubChem ID:57345959
Update Time:2025-04-20

1,2,4-Butanetriol, triacetate Chemical and Physical Properties

Names and Identifiers

    • 1,2,4-Butanetriol, triacetate
    • acetic acid,butane-1,2,4-triol
    • Acetic acid--butane-1,2,4-triol (3/1)
    • 14835-47-3
    • DTXSID10721032
    • Inchi: 1S/C10H16O6/c1-7(11)14-5-4-10(16-9(3)13)6-15-8(2)12/h10H,4-6H2,1-3H3
    • InChI Key: RPOOYSKKKVGNAP-UHFFFAOYSA-N
    • SMILES: CC(OCCC(OC(=O)C)COC(=O)C)=O

Computed Properties

  • Exact Mass: 232.09468
  • Monoisotopic Mass: 286.12638228g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 6
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 68.9
  • Covalently-Bonded Unit Count: 4
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 173Ų

Experimental Properties

  • PSA: 78.9
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